
1,10-Phenanthroline
Overview
Description
1,10-Phenanthroline (C₁₂H₈N₂) is a heterocyclic aromatic ligand featuring two nitrogen atoms at the 1 and 10 positions, enabling strong chelation of transition metals like Fe²⁺, Cu²⁺, and Zn²⁺ . Its rigid planar structure and π-conjugated system make it indispensable in coordination chemistry, catalysis, and materials science. It also serves as a pharmacophore in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through several methods, with the Skraup reaction being one of the most common. This involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The reaction proceeds through the formation of acrolein, which then condenses with the amine followed by cyclization.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs deep eutectic solvents as catalysts. This method is more efficient and environmentally friendly compared to traditional methods. The reaction involves acrolein and 8-aminoquinoline, with the deep eutectic solvent providing a more controlled and selective environment .
Chemical Reactions Analysis
1,10-Phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents such as peroxomonosulfate.
Reduction: The compound can be reduced to form dihydrophenanthroline derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Peroxomonosulfate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other functional groups.
Major Products:
Oxidation Products: this compound N-oxide.
Reduction Products: Dihydrophenanthroline.
Substitution Products: Various substituted phenanthrolines depending on the substituent used.
Scientific Research Applications
Metal Ion Detection
1,10-Phenanthroline is widely used in detecting metal ions due to the distinct color changes and absorption spectra of its complexes. For example:
- Iron Detection : The complex formed with ferrous ions (Fe²⁺) exhibits a maximum absorption peak at 510 nm, facilitating the detection of trace iron levels.
- Other Metal Ions : It can also detect copper, nickel, and cobalt ions using similar spectrophotometric methods .
Table 1: Metal Ion Detection Using this compound
Metal Ion | Complex Color | Absorption Peak (nm) |
---|---|---|
Fe²⁺ | Red | 510 |
Cu²⁺ | Blue | 620 |
Ni²⁺ | Green | 450 |
Drug Research and Development
In pharmacology, this compound serves as a scaffold for drug design. Its ability to coordinate with various metal ions enhances the biological activity of drug candidates. Notable applications include:
- Anticancer Agents : Compounds based on this compound have demonstrated cytotoxic effects against cancer cells.
- Antibacterial Activity : Its coordination with transition metals can disrupt bacterial DNA processes .
Case Study: Anticancer Activity
A study demonstrated that a copper(II) complex of this compound exhibited significant cytotoxicity against human cancer cell lines, highlighting its potential as an anticancer therapeutic agent .
Materials Science
In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and photonic materials:
- Metal-Organic Frameworks : Its coordination properties allow the formation of MOFs that are effective for gas adsorption and separation.
- Photonic Materials : The compound is also used as a ligand in the development of materials with enhanced photoelectric properties .
Table 2: Applications in Materials Science
Application | Description |
---|---|
Metal-Organic Frameworks | Gas adsorption and catalysis |
Photonic Materials | Enhanced light absorption and emission properties |
Photochemistry
As a photosensitizer, this compound plays a crucial role in photochemical reactions. Its unique optical properties enable applications in:
- Photocatalysis : Used to drive chemical reactions under light exposure.
- Photoluminescence Studies : Investigated for its ability to emit light when excited by photons .
Future Prospects
The future application landscape for this compound appears promising due to ongoing research aimed at discovering new synthesis methods and expanding its use in green chemistry. The focus on environmental sustainability will likely drive innovations in its application across various fields.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes such as metalloproteinases. This chelation disrupts the normal function of these enzymes, leading to various biological effects . Additionally, this compound can induce autophagy in macrophages, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Fluorinated Derivatives (e.g., 5-Fluoro-, 5,6-Difluoro-1,10-Phenanthroline)
- Synthesis : Prepared via Skraup–Debner–Miller reactions or electrolysis using fluorinating agents like Et₃N·6HF .
- Properties: Fluorine’s electronegativity enhances electron-withdrawing effects, altering redox potentials and metal-binding affinity.
- Applications : Copper complexes of 5,6-difluorophenanthroline show selective cytotoxicity against cancer cells (e.g., IC₅₀ = 2.5 μM for HeLa cells) with reduced toxicity to healthy fibroblasts .
- Limitations : Synthetic methods remain inefficient, and fluorinated dicarboxylic acid diamides are yet to be explored .
1,10-Phenanthroline-5,6-Dione
- Structure : Incorporates ketone groups at the 5 and 6 positions, increasing π-acceptor strength.
- Applications : Used in microbial metabolism studies and as a redox-active ligand in electrocatalysis .
Mono-N-Oxides (e.g., this compound-1-N-Oxide)
- Synthesis : Achieved via oxidation with H₂O₂ or m-CPBA, yielding derivatives with pKa values ranging from 3.2 to 5.8 .
- Properties : N-oxide formation reduces basicity and enhances luminescence in europium(III) complexes (quantum yield up to 18% in acetonitrile) .
Pyrrolo[1,2-a][1,10]Phenanthroline Derivatives
- Synthesis : Constructed via [3+2] cycloaddition reactions using this compound as a precursor .
- Properties : Exhibit helical chirality and diastereotopicity, confirmed by NMR and X-ray diffraction.
- Applications : Used in OLEDs as electron-transport layers due to high quantum efficiency (e.g., 15 cd/A) .
Brominated Derivatives (e.g., 2-Bromo-1,10-Phenanthroline)
- Synthesis: Bromination via organolithium intermediates quenched with benzyl bromide .
- Applications : Serve as precursors for cross-coupling reactions in metallosupramolecular assemblies .
1,7-Phenanthroline (Isomeric Derivative)
- Structure : Nitrogen atoms at 1 and 7 positions create a bent geometry, reducing chelation efficiency compared to this compound.
- Applications : Used in protease inhibition studies (e.g., Rce1 enzyme inhibition with IC₅₀ = 0.3 mM) .
Comparative Data Table
Key Research Findings
- Biological Activity: Fluorinated derivatives exhibit 10-fold higher cytotoxicity than non-fluorinated analogs in cancer cells .
- Luminescence : Europium(III) complexes with 2-(phenylethynyl)-1,10-phenanthroline show 20% higher quantum yields than parent ligand complexes .
- Stereochemical Complexity : Pyrrolo derivatives display helical chirality, enabling applications in asymmetric catalysis .
Biological Activity
1,10-Phenanthroline (phen) is a heterocyclic compound known for its diverse biological activities. Its ability to intercalate with DNA and form complexes with metal ions has made it a subject of extensive research in medicinal chemistry, particularly concerning its antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activities of this compound and its derivatives, presenting data from various studies.
Overview of Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Capable of inhibiting metalloenzymes.
This compound's antimicrobial activity is primarily attributed to its ability to intercalate into DNA and disrupt bacterial cellular processes. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
In a study evaluating the antimicrobial effects of this compound and its derivatives on Acinetobacter baumannii, a multidrug-resistant pathogen, the following results were observed:
- Minimum Inhibitory Concentrations (MIC) : The MIC values for this compound against various strains ranged from 16 to 32 µg/mL.
- Comparison with Metal Complexes : Metal complexes of this compound (e.g., silver and copper complexes) exhibited enhanced antimicrobial activity compared to the free ligand .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 16-32 | A. baumannii |
[Ag(phen)₂]ClO₄ | 8 | A. baumannii |
Cu(phen)₃₂·4H₂O | 4 | A. baumannii |
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The cytotoxic effects are often enhanced when phen is coordinated with transition metals.
The anticancer mechanism involves:
- Induction of apoptosis in tumor cells.
- Disruption of DNA replication through intercalation.
- Inhibition of specific metalloenzymes involved in cancer progression.
Enzyme Inhibition
This compound acts as an inhibitor of metalloenzymes such as matrix metalloproteinases (MMPs), which are crucial in tumor metastasis. This property has been explored for potential therapeutic applications in cancer treatment.
Research Findings
Studies indicate that the binding affinity of phen to metalloproteins can significantly alter enzyme activity. For instance:
- Phen was found to inhibit MMPs with IC₅₀ values ranging from 15 to 50 µM depending on the enzyme type .
Comparative Studies on Metal Complexes
The coordination of this compound with metal ions like copper and silver enhances its biological activity. These metal complexes exhibit improved solubility and stability, leading to increased efficacy against pathogens and cancer cells.
Summary Table of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
[Ag(phen)₂]ClO₄ | High | Moderate |
Cu(phen)₃₂·4H₂O | Very High | High |
Q & A
Basic Research Questions
Q. What are the recommended methods for safely handling 1,10-phenanthroline in laboratory settings?
- Answer: Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin contact or inhalation. Work should be conducted in a fume hood if volatile byproducts are anticipated. Waste should be segregated and disposed via certified hazardous waste protocols. Solubility in organic solvents like methanol (500 µg/mL) and water (3 mg/mL) allows controlled dissolution, but hygroscopic forms (e.g., monohydrate) require dry storage .
Q. How can researchers select appropriate solvents for dissolving this compound in different experimental setups?
- Answer: Solvent choice depends on application:
- Aqueous systems: Use water (3 mg/mL solubility) for spectrophotometric metal ion detection .
- Organic synthesis: Methanol (200 mM stock solutions) or acetone for ligand coordination studies .
- Co-crystallization: Benzene or acetone for non-polar interactions .
Q. What are the standard protocols for quantifying metal ions using this compound-based spectrophotometric methods?
- Answer: The ligand forms stable colored complexes with Fe²⁺, Cu⁺, and other transition metals. Optimize pH (3–6 for Fe²⁺), use excess ligand to ensure full chelation, and measure absorbance at 510 nm (ferrous complexes). Calibration curves with known metal concentrations validate accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical and experimental elemental analysis data in this compound-metal complexes?
- Answer: Discrepancies (e.g., higher experimental carbon content in Co(III) complexes) may arise from:
- Hydration states: Confirm monohydrate vs. anhydrous forms via thermogravimetric analysis (TGA) .
- Impurities: Use HPLC or recrystallization to isolate pure phases.
- Analytical error: Cross-validate with X-ray crystallography or NMR .
Q. How does the choice of co-crystallization method influence the structural properties of this compound co-crystals?
- Answer:
- Ball milling: Produces metastable phases with disordered packing due to mechanochemical stress.
- Solvent evaporation: Yields thermodynamically stable crystals with defined π-π stacking (e.g., cytosine co-crystals). Structural analysis via XRD reveals differences in hydrogen-bonding networks .
Q. What factors determine the selection of this compound derivatives for catalysis or photochemical studies?
- Answer:
- Electron-withdrawing groups (e.g., 2,9-dibromo derivatives): Enhance oxidative stability in electrocatalysis.
- Extended conjugation (e.g., 4,7-diphenyl derivatives): Improve light absorption for photocatalytic CO₂ reduction.
- Amino-functionalized derivatives (e.g., 5,6-diamino): Enable covalent anchoring to semiconductor surfaces .
Q. How can reaction conditions control stoichiometry in heteroleptic complexes with this compound?
- Answer: Adjust ligand-to-metal ratios (e.g., 2:1 for Co(III) complexes with phenanthroline and perfluorinated carboxylates). Temperature (60–80°C) and pH (neutral to mildly acidic) favor selective coordination. Monitor via UV/vis spectroscopy for ligand displacement .
Q. What spectroscopic techniques characterize π-π interactions in supramolecular assemblies involving this compound?
- Answer:
Properties
IUPAC Name |
1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZNRSVGBDHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride) | |
Record name | 1,10-Phenanthroline | |
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DSSTOX Substance ID |
DTXSID1025857 | |
Record name | 1,10-Phenanthroline | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | 1,10-Phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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Boiling Point |
> 300 °C | |
Record name | 1,10-Phenanthroline | |
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Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533040 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1,10-Phenanthroline | |
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Vapor Pressure |
0.0000523 [mmHg] | |
Record name | 1,10-Phenanthroline | |
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CAS No. |
66-71-7 | |
Record name | 1,10-Phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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Retrosynthesis Analysis
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